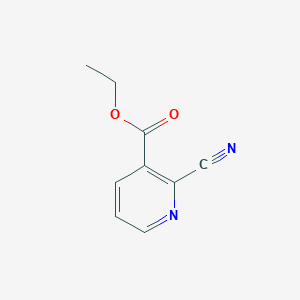

Ethyl 2-cyanonicotinate

Overview

Description

Ethyl 2-cyanonicotinate is a chemical compound that is part of a broader class of cyanoacetates. It is a versatile intermediate in organic synthesis, particularly in the formation of nitriles and heterocyclic compounds. The compound is characterized by the presence of a cyano group attached to a nicotinate ester.

Synthesis Analysis

The synthesis of ethyl 2-cyanonicotinate and related compounds has been explored through various methods. For instance, ethyl cyanoacetate has been used as a cyanating agent in a palladium-catalyzed cyanation reaction of aryl halides, efficiently converting them into their corresponding nitriles with good to excellent yields . Additionally, multi-step reactions have been employed to synthesize compounds like (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, with their structures confirmed by NMR spectroscopy and X-ray analysis . Furthermore, ethyl 2-cyano-3-alkoxypent-2-enoates have been synthesized via a coupling reaction catalyzed by a ruthenium complex, with the molecular structure elucidated using X-ray crystallography and DFT calculations .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyanonicotinate derivatives has been determined using various analytical techniques. For example, the crystal structure of related compounds has been resolved, showing intramolecular hydrogen bonding and specific space group characteristics . The molecular structure and conformation of ethyl 2-cyano-3-alkoxypent-2-enoates have been analyzed using DFT calculations, revealing structural distortions due to steric hindrance .

Chemical Reactions Analysis

Ethyl 2-cyanonicotinate and its derivatives participate in a variety of chemical reactions. They have been used in the stereoselective formation of beta-D-mannopyranosides and regioselective reductive radical fragmentation to beta-D-rhamnopyranosides . Additionally, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been shown to initiate diradical polymerization of acrylonitrile . Tandem cyclization reactions have also been reported, leading to novel polycondensed heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyanonicotinate derivatives are closely related to their molecular structure. The presence of the cyano group and the ester functionality influence their reactivity and physical characteristics. For instance, the synthesis of a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been achieved, with the structure and reaction mechanism thoroughly investigated using XRD, GC-MS, and NMR techniques . The chemical reactivity and multiple interactions of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate have been analyzed using a combined experimental and theoretical approach, providing insights into the molecule's electrophilic behavior .

Scientific Research Applications

1. Use in Cardiovascular and Thoracic Surgery

Kaplan et al. (2004) conducted a study on the histopathological effects of ethyl 2-cyanoacrylate, a compound closely related to ethyl 2-cyanonicotinate, when used as a tissue adhesive in cardiovascular and thoracic surgery. They found no significant histopathological difference between tissues sutured conventionally and those where ethyl 2-cyanoacrylate was applied, suggesting its potential as an alternative or adjunct in surgical procedures (Kaplan et al., 2004).

2. In Chemical Synthesis and Medicinal Chemistry

Trofimov et al. (2012) reported the synthesis of novel polycondensed heterocyclic systems through the cyclization of ethyl isonicotinate with cyanoacetylenic alcohols. This process is regio- and stereospecific, highlighting the compound's role in creating complex chemical structures (Trofimov et al., 2012).

3. Application in Bone Graft Fixation

De Melo et al. (2013) evaluated the cytotoxicity of ethyl 2-cyanoacrylate, closely related to ethyl 2-cyanonicotinate, in bone graft fixation. They concluded that it is biocompatible with bone tissue, suggesting its usefulness in bone graft fixation (de Melo et al., 2013).

4. Neurosurgical Applications

Mickey and Samson (1981) discussed the potential of cyanoacrylate adhesives, including compounds like ethyl 2-cyanonicotinate, in neurosurgery. They evaluated their utility in reinforcing intracranial aneurysms and occluding carotid-cavernous fistulae (Mickey & Samson, 1981).

5. Antioxidant and Anti-Inflammatory Activities

Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, for their in vitro antioxidant and in vivo anti-inflammatory activities. Their findings suggest potential biomedical applications of these compounds (Madhavi & Sreeramya, 2017).

Future Directions

properties

IUPAC Name |

ethyl 2-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWFXMHARNHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508779 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanonicotinate | |

CAS RN |

75358-90-6 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75358-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)